Product packaging for Darunavir dicarbamate(Cat. No.:CAS No. 1971057-59-6)

Darunavir dicarbamate

Cat. No.: B12770081
CAS No.: 1971057-59-6
M. Wt: 703.8 g/mol
InChI Key: QAEABAUOBFKJOZ-KDWZEFHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within HIV-1 Protease Inhibitor Development

The discovery of HIV-1 protease as a critical enzyme in the viral life cycle paved the way for the development of a class of drugs known as protease inhibitors (PIs). nih.gov These drugs function by blocking the active site of the protease, an enzyme responsible for cleaving viral polyproteins into functional proteins required for mature and infectious virions. nih.govfrontiersin.org The introduction of the first PI, saquinavir, in 1995, heralded a new era of highly active antiretroviral therapy (HAART) when used in combination with other antiretroviral agents. globalhealthmedicine.commdpi.com

Early PIs, however, were often hampered by issues such as poor bioavailability and the rapid emergence of drug-resistant HIV-1 variants. globalhealthmedicine.comnih.gov This led to the concerted effort to develop second-generation PIs with improved potency and a higher genetic barrier to resistance. globalhealthmedicine.commdpi.com Darunavir (B192927) emerged from these efforts as a highly effective nonpeptidic PI. nih.govfrontiersin.org Its design was based on promoting extensive hydrogen bonding interactions with the highly conserved active site of the protease backbone. globalhealthmedicine.comnih.gov The exploration of derivatives like Darunavir dicarbamate falls within the ongoing endeavor to refine and optimize PI therapy.

Historical Perspective of Second-Generation Protease Inhibitors

The first generation of HIV protease inhibitors, which included saquinavir, ritonavir, indinavir, and nelfinavir (B1663628), significantly improved patient outcomes. globalhealthmedicine.comwikipedia.org However, their effectiveness was often compromised by the development of viral resistance. nih.gov This challenge spurred the development of second-generation PIs, designed specifically to be effective against these resistant strains. nih.govmdpi.com

Lopinavir, atazanavir, and tipranavir (B1684565) were among the notable second-generation PIs that offered improved resistance profiles over their predecessors. mdpi.comwikipedia.org Darunavir, approved in 2006, stands out in this class due to its high potency and robust activity against multi-drug resistant HIV-1. globalhealthmedicine.comnih.gov The design of these later-generation inhibitors, including the conceptual basis for derivatives like this compound, leveraged a deep understanding of the protease enzyme's structure and the molecular mechanisms of resistance.

Table 1: Timeline of Key Protease Inhibitor Approvals

Protease InhibitorGenerationYear of FDA Approval
SaquinavirFirst1995
RitonavirFirst1996
IndinavirFirst1996
NelfinavirFirst1997
AmprenavirFirst1999
LopinavirSecond2000
AtazanavirSecond2003
FosamprenavirSecond2003
TipranavirSecond2005
DarunavirSecond2006

Significance of this compound in Overcoming Viral Resistance

The high genetic barrier of darunavir to resistance is a key attribute. nih.govnih.gov This is partly due to its dual mechanism of action, which involves both enzymatic inhibition and inhibition of protease dimerization. nih.govasm.org However, resistance to darunavir can still emerge through the accumulation of specific mutations in the protease enzyme. nih.govnih.gov

Research into darunavir resistance has identified several key amino acid substitutions that contribute to reduced susceptibility. nih.govnih.gov For instance, mutations such as V32I, L33F, I54M, and I84V in the protease have been shown to be largely responsible for high-level darunavir resistance. nih.govnih.gov The development of darunavir derivatives, such as prodrugs and other modified compounds, is a strategy to overcome these resistance mechanisms. nih.govnih.govacs.org Prodrugs, for example, are designed to improve the pharmacokinetic properties of the parent drug, potentially leading to more sustained therapeutic concentrations that can suppress even resistant viral strains. nih.govnih.govunmc.edu

The structural modifications in compounds like this compound are investigated for their potential to maintain or enhance binding affinity to mutant proteases. The rationale is that by altering specific functional groups, it may be possible to create a molecule that is less affected by the conformational changes in the protease's active site caused by resistance mutations. This approach aims to ensure continued viral suppression in patients who have developed resistance to existing therapies.

Table 2: Key Darunavir Resistance-Associated Mutations

MutationPosition in Protease
V11I11
V32I32
L33F33
I47V47
I50V50
I54L/M54
G73S73
L76V76
I84V84
L89V89

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N3O11S B12770081 Darunavir dicarbamate CAS No. 1971057-59-6

Properties

CAS No.

1971057-59-6

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

QAEABAUOBFKJOZ-KDWZEFHUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6

Origin of Product

United States

Synthesis and Chemical Development of Darunavir Dicarbamate

Stereoselective Synthesis Methodologies for Core Structures

The efficacy of darunavir (B192927) and its derivatives is critically dependent on the precise three-dimensional arrangement of their atoms, which allows for optimal binding to the HIV-1 protease active site. Consequently, stereoselective synthesis is paramount in constructing the key structural motifs of the molecule.

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, often referred to as the bis-tetrahydrofuran (bis-THF) ligand, is a defining feature of darunavir. This bicyclic ether scaffold serves as the P2 ligand, fitting snugly into the S2 subsite of the HIV protease. Its synthesis requires rigorous stereochemical control.

A common and efficient synthetic route begins with a chiral starting material, such as D-isoascorbic acid or a derivative of L-proline, to establish the initial stereocenters. The synthesis involves a multi-step sequence that typically includes:

Protection and Functional Group Interconversion: The initial chiral material is functionalized. For instance, a key diol intermediate can be prepared and subsequently protected.

Stereoselective Reduction: Ketone or ester functionalities are reduced using stereoselective reducing agents (e.g., sodium borohydride) to set the desired hydroxyl stereochemistry.

Intramolecular Cyclization: An acid- or base-catalyzed intramolecular Williamson ether synthesis or a similar cyclization reaction is employed to form the first and then the second tetrahydrofuran (B95107) ring, thereby constructing the fused bicyclic system.

Deprotection: Finally, protecting groups are removed to yield the target (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

The table below outlines a representative synthetic sequence for a key intermediate.

StepIntermediate/ProductKey Reaction TypePurpose
1Protected Diol from Chiral PoolProtection (e.g., Acetal formation)Mask reactive hydroxyl groups to direct subsequent reactions.
2Epoxide IntermediateEpoxidation / Tosylation & Ring ClosureIntroduce reactivity for intramolecular cyclization.
3Monocyclic Furan IntermediateIntramolecular CyclizationFormation of the first THF ring.
4Bicyclic Ether (bis-THF)Second Intramolecular CyclizationFormation of the fused hexahydrofuro[2,3-b]furan (B8680694) system.
5(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olDeprotectionReveal the final hydroxyl group for subsequent coupling.

A primary innovation in darunavir's design is its extensive network of hydrogen bonds with the main-chain atoms of the HIV protease active site, particularly with the aspartic acid residues Asp29 and Asp30. This strong backbone binding is a key factor in its ability to inhibit drug-resistant protease variants.

The chemical derivatization strategy involves coupling the bis-THF ligand to a sulfonamide-containing backbone. The synthesis of the complete darunavir core involves several key coupling reactions:

Sulfonamide Formation: The synthesis typically starts with a protected p-aminobenzenesulfonamide. The aniline (B41778) nitrogen is acylated with a chiral amino acid derivative, which introduces the P1' side chain (e.g., an isobutyl group).

Amide Coupling: The crucial (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated and coupled to the amino group of the central hydroxyethylamine scaffold. This is often achieved by converting the alcohol to a reactive intermediate like an epoxide, which is then opened by the amine. This step establishes the non-scissile hydroxyethylamine isostere, which mimics the natural peptide transition state.

The resulting structure positions the sulfonamide oxygen atoms and the hydroxyl group to act as hydrogen bond donors and acceptors, forming a tight complex with the protease backbone.

Chemical Approaches to Darunavir Dicarbamate Synthesis

This compound is a prodrug of darunavir, designed by chemically modifying the parent molecule. The term "dicarbamate" indicates the addition of two carbamate (B1207046) functional groups. These groups are installed on the two most reactive nitrogen atoms of darunavir: the aniline nitrogen of the p-aminophenylsulfonamide moiety and the nitrogen atom of the sulfonamide group itself.

The synthesis of this compound from darunavir is a direct derivatization reaction. It involves treating darunavir with a suitable carbamoylating agent in the presence of a base.

Reaction: Darunavir + 2 equivalents of Carbamoylating Agent → this compound

Reagents: The carbamoylating agent can be an isocyanate (R-N=C=O) or, more commonly, a chloroformate (Cl-C(O)OR), such as ethyl chloroformate or isobutyl chloroformate.

Conditions: The reaction is typically carried out in an aprotic organic solvent (e.g., dichloromethane, tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated when using a chloroformate.

The reaction proceeds via nucleophilic attack of the darunavir nitrogen atoms onto the electrophilic carbonyl carbon of the carbamoylating agent. The aniline nitrogen is generally more nucleophilic and reacts readily, while the sulfonamide nitrogen, being less nucleophilic due to the electron-withdrawing effect of the sulfonyl group, requires controlled conditions to ensure complete dicarbamoylation.

ReactantReagentBaseSolventProduct
DarunavirAlkyl Chloroformate (e.g., Isobutyl chloroformate)TriethylamineDichloromethane (DCM)This compound

Evolution of this compound Chemical Structure

The structural evolution from a potent active pharmaceutical ingredient (API) to a prodrug like this compound is a deliberate process driven by the need to overcome specific biopharmaceutical challenges.

The primary role of the carbamate moieties in this compound is to function as bioreversible masking groups. Darunavir contains two polar N-H groups (on the aniline and sulfonamide) that can participate in hydrogen bonding. While essential for binding to the protease, these polar groups can limit passive diffusion across biological membranes, such as the intestinal epithelium.

By converting these N-H groups into carbamates, the following molecular changes are achieved:

Masking of Hydrogen Bond Donors: The capacity of the molecule to act as a hydrogen bond donor at these positions is eliminated, which can facilitate transit through lipid bilayers.

Once absorbed into the bloodstream, the carbamate groups are designed to be enzymatically cleaved, likely by plasma or hepatic esterases, to regenerate the active darunavir molecule at the site of action. This prodrug strategy aims to enhance oral bioavailability without compromising the intrinsic activity of the parent compound.

CompoundKey Functional GroupsRelative PolarityRelative Lipophilicity (LogP)Role
Darunavir-NH₂ (Aniline), -SO₂NH- (Sulfonamide)HigherLowerActive Drug
This compound-NH-C(O)OR, -SO₂N-C(O)ORLowerHigherProdrug

The development of this compound is part of a broader exploration of structure-activity relationships (SAR) and structure-property relationships. Synthetic pathways for analog development allow chemists to systematically probe how structural modifications impact biological and physicochemical properties. For dicarbamate prodrugs, analog synthesis focuses on several key areas:

Varying the Carbamate Group: The nature of the R group on the carbamate (-C(O)OR) can be systematically varied. Synthesizing analogs with different alkyl (methyl, ethyl, propyl) or aryl groups allows for the fine-tuning of properties such as solubility, stability, and the rate of enzymatic cleavage. For example, bulkier R groups might sterically hinder esterase activity, leading to a slower release of darunavir.

Modifications to the Darunavir Scaffold: Analog development can also extend to the core darunavir structure itself. Synthetic chemists can create novel dicarbamate prodrugs based on darunavir analogs that feature:

Alternative P1' side chains (other than isobutyl).

Different P2 ligands (in place of the bis-THF moiety).

Modified sulfonamide aryl rings.

These synthetic efforts provide a library of related compounds, enabling a comprehensive understanding of how subtle changes in chemical structure translate into significant differences in the prodrug's behavior.

Molecular Mechanism of Action of Darunavir Dicarbamate

Fundamental Principles of HIV-1 Protease Inhibition

The inhibitory action of darunavir (B192927) on HIV-1 protease is rooted in several key principles that define its efficacy and resilience against drug resistance.

Non-Peptidic Inhibition Modalities

Darunavir is classified as a non-peptidic protease inhibitor. rsc.orgnih.govnih.gov Unlike early protease inhibitors that mimicked the peptide structure of the natural substrates of HIV-1 protease, non-peptidic inhibitors like darunavir possess a distinct chemical architecture. acs.orgdovepress.com This non-peptidic nature offers significant advantages, including improved oral bioavailability and a higher barrier to the development of drug resistance. nih.govacs.org The design of darunavir incorporates a privileged, structure-based high-affinity P2 ligand, 3(R),3a(S),6a(R)-bis-tetrahydrofuranylurethane (bis-THF), which is a key contributor to its potent inhibitory activity. nih.govasm.orgasm.org

Competitive Inhibition of HIV-1 Protease Catalytic Activity

Darunavir functions as a competitive inhibitor of the HIV-1 protease. wikipedia.orgresearchgate.net It binds to the active site of the enzyme, the same location where the viral polyprotein substrates would normally bind. patsnap.comresearchgate.net By occupying this critical space, darunavir prevents the enzyme from carrying out its normal function of cleaving the polyproteins. This competitive binding is characterized by a very high affinity, with darunavir exhibiting a dissociation constant (Kd) of 4.5 x 10⁻¹² M, which is significantly stronger than that of many other protease inhibitors. wikipedia.org This tight binding is a result of extensive interactions with the enzyme, effectively blocking the catalytic activity of the protease and preventing viral maturation. wikipedia.orgdrugbank.com

Detailed Binding Interactions with HIV-1 Protease

The remarkable potency of darunavir is a direct consequence of its extensive and robust network of interactions within the active site of the HIV-1 protease. These interactions, primarily hydrogen bonds, anchor the inhibitor firmly in place.

Hydrogen Bonding Network within the Active Site

Darunavir's structure is meticulously designed to maximize hydrogen bonding with the protease's active site. rsc.orgwikipedia.orgnih.gov This extensive network of hydrogen bonds is a key feature that contributes to its high potency and its ability to remain effective against many drug-resistant strains of HIV. rsc.orgdovepress.com

The active site of HIV-1 protease contains a pair of crucial aspartate residues, Asp25 and Asp25', one from each monomer of the dimeric enzyme. patsnap.comwikipedia.org These residues are essential for the catalytic activity of the protease. Darunavir's central hydroxyl group mimics the transition state of the peptide bond hydrolysis and forms critical hydrogen bonds with the carboxylate side chains of both Asp25 and Asp25'. scholarsresearchlibrary.comnih.govnih.gov These interactions are fundamental to the inhibitory mechanism of all protease inhibitors. dovepress.com Docking analyses have shown that the carbonyl oxygen of darunavir forms hydrogen bonds with both AspA25 and AspB25. scholarsresearchlibrary.com

A distinguishing feature of darunavir's binding is its extensive hydrogen bonding with the backbone atoms of the protease active site, not just the side chains. rsc.orgwikipedia.orgnih.gov This is a crucial element of its design to combat drug resistance, as the backbone structure of the protease is more conserved than the side chains, which are more prone to mutations. wikipedia.org

The bis-tetrahydrofuran (bis-THF) moiety of darunavir plays a pivotal role in these backbone interactions. The two oxygen atoms of the bis-THF ligand form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease. nih.govnih.gov Furthermore, the amine functionality of the P2'-aminosulfonamide group forms hydrogen bonds with the backbone amide of Asp30'. nih.gov Darunavir also interacts with the backbone atoms of Gly27. wikipedia.orgnih.gov These interactions with the main-chain atoms of Asp29 and Asp30 contribute significantly to the favorable enthalpy of binding and the high affinity of darunavir for the protease. nih.gov

Table 1: Key Hydrogen Bonding Interactions of Darunavir with HIV-1 Protease

Darunavir Moiety Protease Residue Type of Interaction Reference
Carbonyl Oxygen Asp25, Asp25' Hydrogen Bond scholarsresearchlibrary.com
Central Hydroxyl Group Asp25, Asp25' Hydrogen Bond nih.govnih.gov
bis-Tetrahydrofuran (bis-THF) Oxygens Asp29, Asp30 (Backbone Amides) Hydrogen Bond nih.govnih.gov
P2'-Aminosulfonamide Amine Asp30' (Backbone Amide) Hydrogen Bond nih.gov
Urethane (B1682113) NH Gly27' (Backbone Carbonyl) Hydrogen Bond nih.gov
Furan Ring Oxygen Asp30 Hydrogen Bond scholarsresearchlibrary.com

Hydrophobic and Van der Waals Contacts

The binding of Darunavir within the HIV-1 protease active site is significantly stabilized by numerous hydrophobic and Van der Waals interactions. These non-covalent interactions are crucial for the high affinity and residence time of the inhibitor in the active site. patsnap.com Molecular dynamics simulations and X-ray crystallography studies have identified key residues that form these contacts with the inhibitor.

These interactions primarily involve the subsites of the protease active site, particularly the S1, S1', S2, and S2' pockets. The design of Darunavir, including its bis-tetrahydrofuran (bis-THF) moiety, is optimized to maximize these hydrophobic contacts. drugbank.com For instance, in studies of mutant proteases, van der Waals contacts have been observed between Darunavir and residues such as Asn25, Ala28, Ile47, Gly48, Gly49, Ile50, Gly52, Phe53, Met54, Thr80, Pro81′, Ile82, and Val84. wikipedia.org The strategic placement of functionalities on the Darunavir molecule aims to enhance these van der Waals interactions within the S1 and S1' subsites. nih.gov

Table 1: Key HIV-1 Protease Residues Involved in Hydrophobic and Van der Waals Contacts with Darunavir

Protease Subsite Interacting Residues Reference
S1/S1' Ile50, V82, I84 cymitquimica.com
S2/S2' Asp29, Asp30 pediatriconcall.comdrugbank.com
Flap Region Ile50, Ile50' veeprho.com
Other Leu23', Pro81', Val82' drugbank.com

Conformational Adaptability of Darunavir Dicarbamate within the Active Site

A key feature contributing to the robust antiviral profile of Darunavir is its molecular flexibility, which allows it to adapt to the conformation of the HIV-1 protease active site. patsnap.comnih.gov This conformational adaptability is critical for its efficacy against mutant protease variants that have altered active site geometries. patsnap.com The HIV-1 protease itself is a flexible enzyme, with its "flaps" (residues 43-58/43'–58') capable of opening and closing to allow substrate entry and product release. labmix24.com

Darunavir has been shown to bind to various conformational states of the protease, including open, semi-open, and closed conformations. pediatriconcall.com Its ability to form strong interactions, particularly with the main chain atoms of the protease, makes it less susceptible to the effects of mutations that might alter the side chains of active site residues. wikipedia.orgdrugbank.com This adaptability allows Darunavir to "lock" the flaps in a closed conformation once bound, effectively trapping the inhibitor in the active site. The flexibility of the darunavir structure enables it to fit within the substrate envelope, even in the presence of mutations that cause resistance to other protease inhibitors. cymitquimica.com

Inhibition of HIV-1 Gag-Pol Polyprotein Cleavage and Viral Maturation

The culmination of Darunavir's interaction with the HIV-1 protease is the inhibition of the enzyme's primary biological function: the cleavage of the viral Gag-Pol polyproteins. patsnap.compediatriconcall.com These large precursor proteins must be precisely cleaved by the protease to yield mature structural proteins and essential viral enzymes, such as reverse transcriptase, integrase, and the protease itself. pediatriconcall.com

By binding tightly to the active site, Darunavir physically obstructs the Gag-Pol polyprotein from docking and undergoing hydrolysis. patsnap.com This competitive inhibition halts the proteolytic processing cascade. As a result, the viral particles that are assembled and bud from the host cell are structurally and enzymatically immature. patsnap.compediatriconcall.com These immature virions are non-infectious, meaning they are incapable of successfully infecting other cells and propagating the viral life cycle. This blockade of viral maturation is the ultimate basis for the potent antiretroviral activity of this compound. patsnap.com

Drug Resistance Mechanisms to Darunavir Dicarbamate

Identification of HIV-1 Protease Resistance-Associated Mutations

Resistance to darunavir (B192927) is a complex process that typically requires the accumulation of multiple mutations within the protease enzyme. nih.gov These mutations are broadly categorized based on their location and impact on the enzyme's interaction with the inhibitor. The International AIDS Society (IAS)-USA panel has identified key mutations associated with reduced virological response to darunavir. nih.govfrontiersin.org

Mutations occurring within the active site of the HIV-1 protease can directly interfere with the binding of darunavir. The active site is a cavity where the inhibitor binds, and alterations to its constituent amino acids can weaken this interaction.

Key active site mutations associated with darunavir resistance include:

I50V: This mutation at isoleucine 50 to valine is a significant resistance pathway. asm.orgnih.gov It is located at the tip of the protease flap and can reduce darunavir's binding affinity by up to 30-fold. nih.gov The I50V substitution is often linked with resistance to amprenavir, a related protease inhibitor. asm.orgnih.gov

V82A: The change from valine to alanine (B10760859) at position 82 can impact the susceptibility to nearly all protease inhibitors, including darunavir. nih.gov

I84V: The isoleucine to valine change at position 84 is another critical mutation that confers broad cross-resistance to protease inhibitors. nih.govasm.org It weakens inhibitor binding by altering hydrophobic interactions within the S1/S1' pocket of the active site. biorxiv.org The presence of I84V is associated with a diminished virological response to darunavir therapy. nih.govoup.com

These mutations, often in combination with others, disrupt the van der Waals and hydrogen bond interactions that are crucial for the tight binding of darunavir to the protease. asm.orgbiorxiv.org

Table 1: Key Active Site Mutations Associated with Darunavir Resistance
MutationLocationImpact on Darunavir SusceptibilityReference
I50VProtease Flap TipReduces binding affinity; a primary resistance pathway. asm.orgnih.gov
V82AActive SiteContributes to broad protease inhibitor cross-resistance. nih.gov
I84VActive Site (S1/S1' pocket)Decreases binding affinity; associated with diminished virological response. nih.govasm.orgbiorxiv.org

The "flap" regions of the HIV-1 protease (residues 43-58) are two flexible β-hairpins that cover the active site. These flaps must open to allow a substrate or inhibitor to enter and then close to secure it for catalysis or inhibition. mdpi.com Mutations in this region are a frequent cause of reduced susceptibility to protease inhibitors. nih.govnih.gov

Flap mutations can:

Alter Flap Conformation: Mutations such as G48V, I50V, I54V, and I54M can lead to significant changes in the conformation of the flaps. nih.govnih.gov

Reduce Inhibitor Contacts: Changes in the flap structure can lengthen the distance between the inhibitor and protease atoms, weakening the binding. For instance, the I54M mutation results in longer contacts between the protease and darunavir. nih.govnih.gov

Decrease Interaction Energy: By altering the spatial arrangement of binding site residues, flap mutations can decrease the electrostatic and van der Waals interaction energies between darunavir and the protease, thereby lowering binding affinity. nih.govdrugbank.com

Studies have shown that mutations like G48V and I50V can increase the inhibition constant (Ki) for darunavir by 30-fold and 24-fold, respectively, indicating a substantial reduction in inhibitory activity. nih.gov

Structural and Dynamic Basis of Resistance

The development of resistance is not solely due to static changes at the binding site but is also deeply rooted in the enzyme's structural flexibility and dynamics. Mutations can induce subtle yet critical shifts in the conformational equilibrium and energetic landscape of the protease-inhibitor interaction.

HIV-1 protease exists in a dynamic equilibrium of conformations, primarily described as closed, semi-open, and open states. nih.govnih.gov For an inhibitor to be effective, it must bind tightly to the closed conformation. Resistance mutations can shift this equilibrium, favoring more open or semi-open states that have a lower affinity for the inhibitor. nih.govnih.gov

Increased Flap Flexibility: Drug-resistant mutations, particularly in the flap region, can amplify the atomic motion and flexibility of the flaps. nih.govnih.gov This increased flexibility can destabilize the closed, inhibitor-bound state.

Shift to Semi-Open Conformation: Molecular dynamics simulations have revealed that highly mutated proteases, when bound to darunavir, tend to adopt a semi-open conformation rather than the tightly closed state seen with the wild-type enzyme. mdpi.comnih.gov This conformational change facilitates the inhibitor's dissociation from the active site. nih.govfrontiersin.org

Wider Flap Separation: In highly resistant protease variants, the distance between the tips of the two flaps (e.g., between residues I50 and I50') is significantly increased, indicating a wider opening of the active site that weakens inhibitor binding. mdpi.comnih.gov A linear correlation has been observed between the increase in the open-like state population and the decrease in darunavir inhibition. nih.gov

Enthalpy-Entropy Compensation: In wild-type protease, darunavir binding is typically driven by favorable enthalpic changes (e.g., hydrogen bonds, van der Waals interactions). asm.org However, resistance mutations can lead to a loss of these favorable interactions, resulting in an "enthalpy penalty". nih.govfrontiersin.org While this may be partially offset by a favorable entropic gain (related to increased flexibility or changes in solvation), the net effect is a less favorable binding free energy and thus, reduced inhibitor potency. asm.orgnih.gov

Table 2: Thermodynamic Changes in Darunavir Resistance
Thermodynamic ParameterEffect of Resistance MutationsMechanismReference
Binding Free Energy (ΔG)Becomes less favorable (higher value)Net result of unfavorable enthalpy and partially compensating entropy changes. asm.orgnih.gov
Enthalpy (ΔH)Becomes less favorable (enthalpy penalty)Loss of hydrogen bonds and van der Waals contacts with key residues (e.g., I50, I84). nih.govfrontiersin.org
Entropy (ΔS)Can become more favorableIncreased protease flexibility and/or changes in solvation upon inhibitor binding. asm.orgnih.gov

High Genetic Barrier of Darunavir Dicarbamate to Resistance Development

Darunavir is recognized for its high genetic barrier to resistance, meaning that a larger number of specific mutations are required to cause significant resistance compared to earlier-generation protease inhibitors. nih.govukhsa.gov.uknih.gov This resilience is a key clinical advantage.

The high barrier is attributed to several factors:

Potent Activity and High Affinity: Darunavir has an extremely high binding affinity for the wild-type protease. nih.govnih.gov This potent inhibition means that single mutations typically have only a mild effect on its activity, and multiple mutations must accumulate to overcome its inhibitory power. nih.govacs.org

Dual Mechanism of Action: Darunavir not only inhibits the enzymatic activity of the protease but is also thought to inhibit the dimerization of the protease monomers, a process essential for its function. nih.gov This bimodal activity may present a more complex challenge for the virus to overcome.

Complex Mutational Pathways: The development of high-level resistance to darunavir often requires a specific and complex combination of 10 to 20 mutations, including both active site and non-active site changes. nih.gov In vitro selection studies show that resistance to darunavir develops much more slowly than for other protease inhibitors. nih.gov The pre-existence of certain mutations, such as I54M or I84V, may facilitate the subsequent development of high-level resistance by creating a pathway for the virus to acquire additional key substitutions like V32I. nih.govnih.gov However, the initial acquisition of some of these key mutations is rare, contributing to the high barrier. nih.gov

Clinical data supports this high genetic barrier, showing that the emergence of darunavir resistance-associated mutations in patients is a rare event, particularly in those who are new to protease inhibitor therapy. ukhsa.gov.uk

Factors Limiting the Emergence of Significant Resistance

Several factors contribute to the difficulty with which HIV-1 develops significant resistance to darunavir. A primary reason is darunavir's robust binding affinity and slower dissociation rate from the HIV-1 protease enzyme compared to other PIs. nih.gov This potent inhibition means that single mutations often have a limited impact on the drug's effectiveness. nih.gov

Research has shown that for resistance to emerge, a high number of background mutations, specifically IAS-USA PI resistance-associated mutations (RAMs), is necessary. nih.gov In treatment-experienced patients, a diminished virological response to darunavir was observed in the presence of three or more specific darunavir resistance-associated mutations (DRV RAMs). nih.gov However, the development of these DRV RAMs typically occurs in viruses that already harbor a significant number of other PI RAMs. nih.gov

The specific mutations associated with reduced darunavir susceptibility include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V. nih.govnatap.org Studies have shown that the majority of PI-resistant isolates contain no DRV RAMs, and only a small percentage harbor three or more. natap.org For instance, in a large survey of resistant samples, 62.4% of isolates with reduced PI susceptibility had no DRV RAMs, while only 6.7% had three or more. natap.org

Furthermore, the molecular flexibility of darunavir allows it to adapt to changes in the shape of the protease enzyme, maintaining contact with the active site's primary chains (Asp-29 and Asp-30). drugbank.com This adaptability likely contributes to its efficacy against some resistant variants. drugbank.com The induction and selection of resistance-conferring mutations are consequently slower and more challenging, allowing the antiviral effect to be maintained for longer periods. nih.gov

Table 1: Prevalence of Darunavir Resistance-Associated Mutations (DRV RAMs) in PI-Resistant Isolates

Number of DRV RAMs Percentage of Isolates with Reduced PI Susceptibility (%)
0 62.4
1 21.0
2 9.9
3 or more 6.7

Data sourced from a study of approximately 91,900 samples with evidence of reduced PI susceptibility. natap.org

In Vitro Selection of Highly Resistant Variants

Attempts to select for high-level darunavir resistance in vitro using wild-type HIV-1 strains have proven difficult, reinforcing the concept of its high genetic barrier. nih.govi-base.infonih.gov Resistance to darunavir develops much more slowly compared to other PIs like amprenavir, lopinavir, and nelfinavir (B1663628) under laboratory conditions. nih.gov Early in vitro passaging experiments resulted in only minor shifts in susceptibility. i-base.info

However, high-level resistance can be generated in the laboratory under specific conditions. One successful approach involved using a mixture of eight highly multi-PI-resistant clinical HIV-1 variants. nih.govnih.gov This method led to the selection of a viral population that could replicate in the presence of high concentrations of darunavir. nih.gov The resulting highly resistant variant, HIV-1MIXP51, accumulated as many as 14 amino acid substitutions in the protease region and exhibited a 333-fold greater 50% effective concentration (EC50) compared to the wild-type virus. nih.gov

This experiment suggests that while darunavir is robust, high-level resistance can emerge when a diverse pool of pre-existing PI-resistant strains is present, potentially through homologous recombination. nih.govnih.gov The study also highlighted the role of mutations outside the protease enzyme, in the Gag protein, which may contribute to the replication fitness of highly resistant variants. nih.govnih.gov

More recent in vitro selection studies have identified two independent pathways to high-level resistance, anchored by either the I50V or the I84V mutation in the protease enzyme. elifesciences.org The selection of a particular pathway appears to be influenced by minor structural variations in the protease inhibitor itself. elifesciences.org For darunavir specifically, the I84V pathway is favored. elifesciences.org These studies confirm that the evolution of resistance is a complex process involving the accumulation of multiple mutations in both the protease and Gag regions. elifesciences.org

Table 2: Key Findings from In Vitro Selection of Darunavir-Resistant HIV-1

Study Approach Key Outcome Implication
Passaging with wild-type HIV-1 Slow and difficult to generate significant resistance. i-base.infonih.gov Reinforces the high genetic barrier of darunavir.
Passaging with a mixture of multi-PI-resistant clinical isolates Selection of a highly resistant variant (HIV-1MIXP51) with 14 protease mutations and a >300-fold increase in EC50. nih.gov High-level resistance is possible through the accumulation of mutations, potentially facilitated by recombination in a diverse viral population.
Selection with darunavir and structural analogs Identification of two distinct resistance pathways (I50V and I84V). Darunavir favors the I84V pathway. elifesciences.org The specific chemical structure of the inhibitor can influence the evolutionary path to resistance.

Advanced Drug Design Principles for Darunavir Dicarbamate Analogs

Structure-Based Drug Design Paradigms for Protease Inhibitors

Structure-based drug design was pivotal in the creation of darunavir (B192927), a potent, nonpeptidyl inhibitor of the HIV-1 protease. nih.govthebiogrid.org This approach utilizes the three-dimensional structure of the target enzyme to design molecules that bind with high affinity and specificity. For HIV-1 protease inhibitors, the strategy aims to maximize interactions with the enzyme's active site, particularly the backbone atoms, which are less prone to mutations than amino acid side chains. nih.gov This "backbone binding" strategy is a key reason for the high genetic barrier to resistance observed with darunavir. nih.gov

A primary goal in the design of darunavir was to enhance interactions with the backbone of the HIV-1 protease active site. nih.gov This was achieved by designing the inhibitor to form an extensive network of hydrogen bonds with the main-chain atoms of the enzyme. nih.gov High-resolution X-ray crystallography has revealed these critical interactions in detail. The bis-THF ligand, a central component of darunavir, forms strong hydrogen bonds with the backbone amide (NH) groups of aspartate residues Asp29 and Asp30 in the S2 subsite of the protease. nih.gov

Further interactions include the urethane (B1682113) NH group of the inhibitor binding to the carbonyl group of Gly27. nih.gov These multiple, strong interactions with the structurally conserved backbone allow the inhibitor to bind tightly, acting like a "molecular crab" that clutches the protease. nih.gov This focus on backbone binding, rather than relying solely on interactions with mutable side chains, is a crucial factor in darunavir's ability to maintain potency against multidrug-resistant HIV-1 variants. nih.govnih.gov

The efficacy of a protease inhibitor depends on how well its various components, or moieties, fit within the enzyme's active site. The design of darunavir and its analogs incorporates both rigid and flexible elements to optimize this occupancy.

The bicyclic bis-THF scaffold is a conformationally constrained, rigid moiety. nih.gov This rigidity allows it to fit precisely into the hydrophobic S2 pocket of the protease, maximizing favorable van der Waals interactions with the enzyme's active site residues. nih.gov This snug fit is a significant contributor to the inhibitor's high binding affinity.

Development of the Bis-Tetrahydrofuran (bis-THF) Scaffold

The bis-tetrahydrofuran (bis-THF) moiety, specifically the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane ligand, is a hallmark of darunavir's molecular architecture. nih.govthebiogrid.org It is a privileged, high-affinity P2 ligand that was conceived through structure-based design strategies. nih.gov The development of this novel, nonpeptide ligand was a conceptual breakthrough aimed at maximizing interactions within the S2 subsite of the protease. nih.gov

The bis-THF scaffold was engineered to effectively fill the hydrophobic pocket of the S2 site while simultaneously forming critical hydrogen bonds with the protease backbone. nih.govnih.gov Its incorporation was instrumental in creating a new generation of PIs with exceptional potency, particularly against HIV-1 variants that had developed resistance to earlier drugs. nih.gov

Following the success of the core bis-THF scaffold, further research has explored its modification and functionalization to achieve even greater potency and broader activity. These strategies are based on detailed analysis of the X-ray crystal structure of darunavir bound to HIV-1 protease. nih.gov

One approach involves creating substituted tetrahydrofuran (B95107) derivatives designed to mimic the binding of the original bis-THF ligand. By adding various polar and lipophilic substituents, new analogs aim to form additional hydrogen bonds and more completely fill the hydrophobic S2 pocket. nih.gov Another innovative strategy was the development of a tris-tetrahydrofuran (tris-THF) ligand. nih.gov Researchers hypothesized that attaching a third tetrahydrofuran ring to the existing bis-THF scaffold could occupy additional space within the active site and forge new hydrogen-bonding interactions, leading to inhibitors with improved binding properties compared to darunavir. nih.gov

Novel Analogs and Modification Strategies

The core structure of darunavir serves as a template for the ongoing design of next-generation protease inhibitors. Structure-activity relationship (SAR) studies have identified the P1, P1′, P2, and P2′ positions as key sites for modification to enhance binding interactions. acs.org

A particularly promising strategy involves the replacement of the P2' aniline (B41778) moiety with a boronic acid group. nih.gov Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as the catalytic aspartates (Asp25 and Asp25') in the HIV-1 protease active site. nih.govresearchgate.net This unique binding mechanism can significantly increase binding affinity.

X-ray crystallography studies confirmed that the boronic acid moiety interacts directly with the catalytic site, contributing to a substantial increase in potency. nih.gov This modification has led to the development of highly potent enzyme inhibitors. researchgate.netpurdue.edu

CompoundTargetKi (Inhibition Constant)Fold Improvement vs. DarunavirReference
DarunavirHIV-1 Protease10 pM1x nih.gov
Boronic Acid Derivative 84HIV-1 Protease0.5 pM20x nih.gov
This table displays the comparative inhibitory potency of Darunavir and its boronic acid derivative, highlighting the significant increase in affinity achieved through this modification.

This approach of incorporating boronic acid represents a significant evolution in inhibitor design, leveraging a different binding mechanism to achieve superior enzyme inhibition. nih.gov

Amino-Bis-Tetrahydrofuran Derivatives

A key strategy in the design of novel Darunavir analogs involves the incorporation of basic amines at the C4 position of the bis-tetrahydrofuran (bis-THF) ring. nih.gov This modification is intended to forge additional hydrogen bonding interactions within the flap region of the HIV-1 protease. nih.gov The rationale behind this approach is the "backbone binding concept," which posits that targeting the more conserved backbone atoms of the enzyme can lead to inhibitors that are less susceptible to resistance mutations. nih.gov

The X-ray crystal structure of Darunavir complexed with HIV-1 protease reveals that the two oxygen atoms of the bis-THF ligand form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme. nih.gov By introducing amino groups to the bis-THF moiety, medicinal chemists aim to create new, unique hydrogen bonding interactions with residues such as the backbone carbonyl group of Gly48. nih.gov

Research has shown that both mono- and di-substituted amine derivatives on the bis-THF ligand can result in excellent enzyme inhibitory and antiviral activity. nih.gov For instance, an analog featuring a C4-isopropylamine functionality demonstrated an IC50 value of 0.34 nM, representing a more than tenfold improvement in antiviral activity compared to Darunavir. nih.gov Several of these amino-bis-THF derivatives have exhibited improved antiviral activity against a range of highly protease inhibitor-resistant HIV-1 strains when compared to the parent drug. nih.govosti.gov The enhanced potency of these analogs is likely attributable to the combination of these additional hydrogen bonding interactions and increased lipophilicity, which improves van der Waals interactions within the active site. nih.gov

Table 1: Antiviral Activity of Selected Amino-Bis-Tetrahydrofuran Derivatives of Darunavir

Inhibitor Modification on bis-THF Antiviral IC50 (nM) Fold Improvement over Darunavir
Darunavir Unsubstituted 3.0 -
25f Basic amine functionality Potent Improved
25i Basic amine functionality Potent Improved
25j C4-isopropylamine 0.34 >10

Data sourced from multiple studies and presented for comparative purposes. nih.gov

C-5 Modified Tetrahydropyrano-Tetrahydrofuran Analogs

Another fruitful avenue in the design of advanced Darunavir analogs is the modification of the core structure to include a tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, particularly with modifications at the C-5 position. nih.gov This structural alteration has led to the identification of novel protease inhibitors with potent activity against highly multidrug-resistant HIV-1 strains. nih.gov

A significant finding in this area is the potent inhibitory effect of nonpeptidic HIV-1 protease inhibitors containing a Tp-THF with a C-5 hydroxyl group. nih.gov Compounds such as GRL-015, GRL-085, and GRL-097 have demonstrated impressive efficacy against wild-type HIV-1, with 50% effective concentrations (EC50s) ranging from 3.0 to 49 nM, alongside minimal cytotoxicity. nih.gov

Structural analyses have revealed that the Tp-THF moiety of these analogs maintains the crucial hydrogen bond interactions with the backbone atoms of the active-site residues Asp29 and Asp30 of the HIV-1 protease. nih.gov Crucially, the C-5 hydroxyl group introduces a new, strong hydrogen bonding interaction with the carbonyl oxygen atom of Gly48. nih.gov The importance of this hydroxyl group is underscored by the observation that its absence leads to a substantial decrease in activity against Darunavir-resistant HIV-1 variants. nih.gov

Furthermore, the emergence of HIV-1 strains resistant to these C-5 modified analogs is considerably delayed compared to Darunavir. nih.gov This suggests that these compounds present a higher genetic barrier to the development of resistance, a highly desirable characteristic for new antiretroviral agents. nih.gov

Table 2: Activity of C-5 Modified Tetrahydropyrano-Tetrahydrofuran Analogs against Wild-Type HIV-1

Compound Modification EC50 (nM) CC50 (µM)
GRL-015 Tp-THF with C-5 hydroxyl 3.0 - 49 80
GRL-085 Tp-THF with C-5 hydroxyl 3.0 - 49 >100
GRL-097 Tp-THF with C-5 hydroxyl 3.0 - 49 >100

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are indicative of the potent and non-toxic nature of these compounds. nih.gov

Computational and Machine Learning Approaches in Analog Design

The design of Darunavir analogs has been significantly advanced by the integration of computational and machine learning techniques. researchgate.netnih.gov These in silico methods accelerate the drug discovery process by enabling the rapid screening of large numbers of potential compounds and providing deep insights into the molecular interactions that govern inhibitor potency. researchgate.netnih.gov

A combinatorial in silico drug design approach is often employed to create a diverse library of Darunavir analogs. nih.gov This typically involves retaining the core scaffold of Darunavir while introducing modifications at key positions, such as P1' and P2', to enhance interactions with the S1' and S2' subsites of the HIV-1 protease. nih.gov Computational studies have demonstrated that such analogs have the potential to effectively inhibit various HIV-1 protease mutations. nih.gov

Identification of Crucial Substructures for Drug Development

Machine learning models, particularly ensemble learning, have proven to be powerful tools for identifying crucial substructures that are significant for the development of potent Darunavir analogs. researchgate.netnih.gov These models can analyze large datasets of compounds and their biological activities to pinpoint the molecular features that contribute most to high-affinity binding and inhibitory efficacy. researchgate.net

In one such approach, a collection of 160 Darunavir analogs was designed based on key substructures identified by machine learning. nih.gov These analogs were then screened using molecular docking techniques. nih.gov The chemical structures that exhibited high fitness scores were selected for further analysis, including screening based on physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) predictions. nih.gov A subsequent docking analysis of 473 screened analogs against both wild-type and 12 major mutated proteases was performed using a convolutional neural network scoring function. nih.gov

The analysis of the interaction profiles of the most potent designed analogs revealed that they engage with common key amino acid residues in both wild-type and mutant proteases. nih.gov This finding confirms that the machine learning-guided approach effectively identified the substructures that play a critical role in the potency of these analogs. nih.gov Such computational tools provide invaluable guidance in the identification of chemical substructures for synthesis and subsequent experimental validation, thereby streamlining the development of new antiretroviral drugs. nih.gov

Structural Biology and Protein Ligand Interaction Studies

X-ray Crystallography of HIV-1 Protease-Darunavir Dicarbamate Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of HIV-1 protease in complex with darunavir (B192927) and its derivatives at atomic resolution. These studies have provided invaluable insights into the binding modes, conformational changes, and the role of solvent molecules in the inhibitor's efficacy.

Crystallographic studies have revealed that darunavir and its analogs bind to the active site of the HIV-1 protease dimer in an extended conformation. For instance, the crystal structure of a darunavir analog-bound HIV-1 protease shows the inhibitor sitting in the active site, making numerous contacts with the enzyme. nih.gov In some cases, inhibitors have been observed to bind in two alternate conformations within the active site, often related by a 180° rotation. nih.gov This dual binding mode can contribute to the inhibitor's resilience against resistance mutations. The high-resolution crystal structure of an HIV-1 protease mutant (V32I) in complex with darunavir has been solved at an ultra-high resolution of 0.84 Å, providing an unprecedented level of detail of the binding interactions. nih.gov

A conserved water molecule, often referred to as the "flap water," plays a critical role in mediating hydrogen bond interactions between the inhibitor and the flexible flap regions of the protease. nih.gov This water molecule forms a tetrahedral hydrogen-bonding network, bridging the inhibitor and the backbone atoms of the flaps (residues Ile50 and Ile50'). nih.govnih.gov This interaction is crucial for stabilizing the closed conformation of the flaps over the active site, effectively trapping the inhibitor. nih.gov Molecular dynamics simulations have further illuminated the role of hydration, showing that the water density in the principal hydration shell around the protease-inhibitor complex is higher than in bulk water, highlighting the importance of solvent interactions in ligand binding. nih.gov

Analysis of Protein-Ligand Interaction Interfaces

The high potency of darunavir and its dicarbamate derivatives stems from a dense network of interactions with the amino acid residues lining the active site of HIV-1 protease. These interactions include a combination of hydrogen bonds and hydrophobic contacts, which collectively contribute to the tight binding affinity.

Darunavir was specifically designed to maximize hydrogen bonding interactions with the backbone atoms of the HIV-1 protease active site. nih.govrsc.org This strategy was based on the premise that interactions with the backbone are less susceptible to the effects of drug resistance mutations, which primarily occur in the side chains. The bis-tetrahydrofuran (bis-THF) moiety of darunavir, for example, forms strong hydrogen bonds with the backbone amide groups of aspartic acid residues 29 and 30 in the S2 subsite. nih.govnih.gov Similarly, the 4-aminobenzene sulfonamide group at the P2' position establishes hydrogen bonds with backbone atoms in the S2' subsite. nih.gov In addition to these direct hydrogen bonds, extensive van der Waals interactions are formed between the inhibitor and hydrophobic residues within the active site, further stabilizing the complex. nih.govrsc.org

Table 1: Key Hydrogen Bond Interactions between Darunavir and HIV-1 Protease

Interacting Atom on Darunavir AnalogInteracting Atom on HIV-1 ProteaseInteraction Type
Acetal Oxygen (O29)Backbone Amide of Asp29Strong Hydrogen Bond
Acetal Oxygen (O29)Carboxylate Side Chain of Asp29Hydrogen Bond
Sulfonamide OxygenAmide Nitrogen of Ile50 (via water)Water-mediated Hydrogen Bond
Carbonyl OxygenAmide Nitrogen of Ile50' (via water)Water-mediated Hydrogen Bond
Amine GroupBackbone Amine of Asp30'Hydrogen Bond

Note: This table is a representation of typical interactions observed in crystallographic studies of darunavir and its analogs.

The active site of HIV-1 protease is comprised of a series of subsites (S2, S1, S1', S2', etc.) that accommodate the side chains of the substrate's amino acids. Darunavir's design takes advantage of these subsites to achieve high binding affinity and specificity. The bis-THF ligand was engineered to fit snugly into the S2 subsite, forming the critical hydrogen bonds with Asp29 and Asp30. nih.govnih.gov The aniline (B41778) moiety of darunavir occupies the S1' subsite. Modifications at the P2' position, such as the incorporation of alkylaminobenzoxazole and thiazole (B1198619) derivatives, have been explored to enhance interactions within the S2' subsite. rsc.org These modifications aim to maximize both hydrogen bonding and van der Waals contacts to improve the inhibitor's potency and resistance profile. rsc.org

Conformational Dynamics of HIV-1 Protease in Darunavir Dicarbamate Binding

The binding of darunavir and its dicarbamate derivatives to HIV-1 protease is a dynamic process that involves significant conformational changes in the enzyme. The protease flaps, which are highly flexible in the unbound state, close down over the active site to lock the inhibitor in place. nih.govmdpi.com This "induced fit" mechanism is a hallmark of the interaction between protease inhibitors and their target.

Protein-Protein Interaction Analysis Relevant to Protease Dimerization

The dimerization of HIV-1 protease subunits is an essential process for the enzyme to become catalytically active. nih.gov This process occurs through a structured, two-step mechanism involving two distinct interfaces on the monomer subunits. nih.govnih.gov

The first step involves intermolecular interactions at the active site interface. nih.gov This initial contact between two monomers generates an unstable or transient dimer. nih.gov The second step involves subsequent interactions at the termini interface, which includes the N- and C-termini of the protein chains. nih.gov These latter interactions are crucial for generating a stable and fully active protease dimer. nih.gov

The distinct roles of these two interfaces have been demonstrated through mutagenesis studies. nih.gov When mutations were introduced at the active site interface (e.g., T26A or R87K), the protease subunits remained monomeric, confirming the necessity of this interface for the initial dimerization step. nih.govnih.gov Conversely, when mutations were made at the termini interface (e.g., PR1-C95A), the protease could still form dimers. However, these dimers were found to be substantially less stable than the wild-type dimers, highlighting the role of the termini in stabilizing the final structure. nih.govnih.gov

Protease MutantInterface AffectedDimerization StatusDimer Stability
Wild-Type (PRWT)N/ADimerStable
PRT26AActive SiteMonomerN/A
PRR87KActive SiteMonomerN/A
PR1-C95ATerminiDimerSubstantially less stable than Wild-Type
Data from electrospray ionization mass spectrometry and differential scanning fluorimetry. nih.govnih.gov

Computational Modeling and Simulation Studies of Darunavir Dicarbamate

Molecular Dynamics (MD) Simulations for Protein-Ligand Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For protein-ligand complexes like Darunavir (B192927) bound to HIV-1 protease, MD simulations provide a dynamic view of the binding event, revealing how the two molecules interact and adapt to each other's presence. nih.govfrontiersin.orgnih.gov These simulations can confirm the stability of the complex and highlight key conformational changes that are crucial for binding. frontiersin.orgnih.gov

Within the binding site of a protein, a ligand like Darunavir is not static; it explores various possible shapes or "conformations." MD simulations are used to sample these conformations, providing a picture of the ligand's flexibility and preferred binding poses. frontiersin.orgnih.govrsc.org

Studies on the wild-type HIV-1 protease show that Darunavir maintains a relatively stable conformation within the active site. nih.gov However, in the presence of drug-resistant mutations, simulations reveal that Darunavir may exhibit greater structural deviations and explore a wider range of conformations. frontiersin.orgnih.gov This increased motion can be a result of a less compact active site, which provides more space for the drug to move. frontiersin.org Analysis of simulation trajectories often involves examining the Root Mean Square Deviation (RMSD), which quantifies the change in the atomic positions over time. In simulations of a highly mutated protease, Darunavir showed larger RMSD fluctuations, indicating it was sampling a broader conformational space, which can be associated with weaker binding and drug resistance. frontiersin.orgnih.gov

The stability of the Darunavir-protease complex is determined by a network of intermolecular interactions. MD simulations allow for a detailed analysis of these forces, including hydrogen bonds, van der Waals interactions, and hydrophobic contacts. frontiersin.orgnih.gov

Key interactions for Darunavir's high potency include hydrogen bonds with the catalytic aspartate residues (Asp25, Asp29, Asp30) in the protease active site. frontiersin.orgdrugbank.com The bis-tetrahydrofuran (bis-THF) group of Darunavir is particularly important for forming strong hydrogen bonds with the backbone atoms of these residues. frontiersin.org Computational studies have shown that in drug-resistant mutants, these crucial hydrogen bonds can be disrupted or weakened, contributing to a loss of binding affinity. frontiersin.orgnih.gov

Van der Waals forces are also a primary contributor to the stability of the complex. nih.gov Furthermore, some studies have highlighted the importance of a water molecule that bridges the two flexible "flap" tips of the protease via hydrogen bonds when Darunavir is bound, creating a more stable, closed conformation. nih.gov Mutations can increase the flexibility of these flaps, leading to a more "semi-open" state that facilitates the drug's dissociation from the active site. frontiersin.orgnih.gov

Binding Free Energy Calculation Methodologies

Binding free energy is a thermodynamic quantity that measures the binding affinity between a ligand and its protein target; a more negative value indicates stronger binding. Several computational methodologies are used to estimate this value, providing a quantitative measure of an inhibitor's potency. frontiersin.orgnih.gov

The MM-PBSA method is a popular technique for calculating binding free energy by combining molecular mechanics energy calculations with a continuum solvent model (Poisson-Boltzmann) to account for the effects of water. frontiersin.orgnih.gov This approach has been widely used to investigate the impact of mutations on Darunavir's binding affinity.

For instance, MM-PBSA studies have been conducted to understand why Darunavir and related inhibitors bind less tightly to HIV-2 protease compared to HIV-1 protease. nih.gov These calculations revealed that the reduced affinity for HIV-2 protease was due to an increased energetic penalty from the desolvation of polar groups. nih.gov In studies of drug resistance, the MM-PBSA method has been employed to quantify the loss of binding energy caused by specific mutations, such as I50V in the HIV-1 protease flap region. nih.gov

Table 1: Example MM-PBSA Binding Free Energy Calculations for Protease Inhibitors

ComplexCalculated Binding Free Energy (ΔG_bind, kcal/mol)Experimental Binding Free Energy (ΔG_exp, kcal/mol)Reference
Darunavir / Wild-Type HIV-1 PR-17.2-16.1 nih.gov

Similar to MM-PBSA, the MM/GBSA method calculates binding free energy but uses a different, computationally faster approximation for the solvation energy called the Generalized Born model. mdpi.com This method is frequently used to rank compounds in virtual screening and to analyze the energetic contributions of different interactions. nih.govnih.gov

MM/GBSA calculations have confirmed that van der Waals interactions are the main driving force for the binding of Darunavir to HIV-1 protease. nih.gov Studies comparing Darunavir to its analogs found that differences in binding affinity could be attributed to changes in both van der Waals and electrostatic energy components. nih.gov The method has also been applied to investigate the binding of Darunavir to mutated proteases, showing a significant negative effect on binding energies for certain HIV-1 subtype C variants. nih.gov

Table 2: MM/GBSA Binding Free Energy and Energy Component Analysis for Darunavir

ComplexTotal Binding Free Energy (ΔG_bind, kcal/mol)Van der Waals Energy (ΔE_vdW, kcal/mol)Electrostatic Energy (ΔE_ele, kcal/mol)Reference
Darunavir / Wild-Type HIV-1 PR-15.9 ± 1.0-57.7 ± 0.3Data Not Specified nih.gov

Thermodynamic Integration (TI) is one of the most rigorous and computationally demanding methods for calculating free energy differences. researchgate.netwustl.edu It involves simulating a non-physical, "alchemical" transformation of one molecule into another (e.g., Darunavir into a different inhibitor, or a wild-type residue into a mutant) to calculate the free energy change of that process. nih.govwustl.edu

TI studies have been instrumental in understanding the mechanisms of drug resistance to Darunavir. nih.gov For example, TI calculations were used to determine the change in binding free energy for Darunavir when the I50V mutation occurs in the HIV-1 protease. The results reproduced experimental data with high accuracy (within ≈1 kcal/mol) and showed that the mutation leads to weaker binding. nih.gov The calculations further revealed that this loss in binding energy was primarily driven by enthalpy, specifically from a reduction in favorable van der Waals interactions between the drug and the mutated protease. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Interactions

Quantum mechanical (QM) calculations offer a highly accurate framework for analyzing the molecular and electronic properties of drug-receptor systems, surpassing the limitations of classical molecular mechanics (MM) force fields. nih.gov For Darunavir, QM methods, particularly the Fragment Molecular Orbital (FMO) method, have been employed to dissect the intricate electronic interactions governing its binding to target proteins like HIV-1 Protease. nih.gov This approach allows for a detailed understanding of phenomena such as electronic polarization, charge transfer, and dispersion energy, which are crucial for high-affinity binding. nih.gov

In Silico Screening and Virtual Drug Discovery

In silico virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. nih.govetflin.com This computational approach filters large databases using methods like molecular docking and pharmacophore-based screening to select a manageable number of candidates for biological testing. nih.gov For a compound like Darunavir, these techniques are applied to explore its potential against new targets, understand resistance mechanisms, and design novel analogs with enhanced activity. nih.govmdpi.com

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using a scoring function. rsdjournal.orgmdpi.com Numerous docking studies have been performed to evaluate the binding affinity of Darunavir against various biological targets, including its primary target, HIV-1 protease, as well as proteases from other viruses like SARS-CoV-2 and oncoproteins relevant to cancer. nih.govrsdjournal.orgresearchgate.net

In these simulations, Darunavir is placed into the three-dimensional structure of the target protein's active site. An algorithm then samples a wide range of conformations and orientations of the molecule, calculating the binding affinity for each pose. nih.gov The results are ranked using scoring functions, such as GlideScore (G-Score), which estimate the free energy of binding. nih.gov These scores are typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction. scirp.org For example, docking studies have reported strong binding scores for Darunavir against the SARS-CoV-2 main protease, suggesting its potential for repurposing. rsdjournal.orgresearchgate.net Analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Target ProteinOrganism/DiseaseReported Docking Score (kcal/mol)Scoring Function/MethodSource
SARS-CoV-2 Main Protease (Mpro)COVID-19-10.25Glide researchgate.net
HIV-1 ProteaseHIV/AIDS-7.0Not Specified rsdjournal.org
B-Raf OncoproteinSkin Cancer-7.0GlideScore (G-Score) nih.gov
Alkaline PhosphataseBone Cancer-5.0GlideScore (G-Score) nih.gov
SARS-CoV-2 Main Protease (6M03)COVID-19-4.13AutoDock scirp.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govfrontiersin.org A pharmacophore model represents the 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. nih.govyoutube.com

For a well-characterized inhibitor like Darunavir, a pharmacophore model can be generated based on its known binding mode within the HIV-1 protease active site (structure-based) or by comparing a set of active analogs (ligand-based). nih.gov This model serves as a 3D query for virtual screening of large chemical databases. frontiersin.orgfrontiersin.org The screening process rapidly filters millions of compounds, identifying those that possess the correct arrangement of chemical features to fit the pharmacophore. frontiersin.org This approach is computationally efficient and can identify structurally diverse novel scaffolds that maintain the key interaction points of the original ligand, facilitating the discovery of new lead compounds. frontiersin.org

Advanced Data Analysis in Molecular Simulations

Molecular dynamics (MD) simulations generate vast and complex datasets describing the motion of proteins and ligands over time. Advanced data analysis techniques are essential to extract biologically meaningful information from these trajectories.

Principal Component Analysis (PCA) for Conformational Changes

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of complex datasets, such as those from MD simulations, and identify the most significant collective motions within a biological macromolecule. nih.govmdpi.com When applied to simulations of a Darunavir-protease complex, PCA can reveal the dominant modes of structural variation and conformational changes that occur upon ligand binding. frontiersin.orgnih.gov

The analysis begins by constructing a covariance matrix from the atomic coordinates of the simulation trajectory. nih.gov Diagonalization of this matrix yields eigenvectors (principal components), which represent the directions of maximum variance in the system's motion, and eigenvalues, which indicate the magnitude of these motions. frontiersin.org Typically, a small number of principal components are sufficient to describe the most significant, large-scale movements of the protein, such as the opening and closing of the protease "flaps" that cover the active site. frontiersin.orgmdpi.com By projecting the simulation trajectory onto the first few principal components, researchers can create a "free energy landscape" that visualizes the different conformational states (basins) accessible to the complex and the transitions between them. frontiersin.org This analysis provides critical insights into how Darunavir binding influences the protein's dynamics and flexibility, which can be linked to its inhibitory mechanism and the development of drug resistance. frontiersin.orgnih.gov

Preclinical in Vitro Studies of Darunavir Dicarbamate

Assessment of Antiviral Efficacy in Cell-Based Assays

The initial preclinical evaluation of any antiviral agent involves rigorous testing in controlled laboratory settings using cell cultures. These in vitro assays are fundamental in establishing the compound's intrinsic potency and its spectrum of activity against the target virus.

A critical parameter in assessing antiviral efficacy is the fifty percent effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%. Multiple studies have demonstrated that darunavir (B192927) exhibits potent antiviral activity with low nanomolar EC50 values. In assays using peripheral blood mononuclear cells, darunavir showed a median EC50 of 0.52 nM against a wide array of HIV-1 primary isolates from major group (M) and outlier group (O). nih.gov

Further studies have established its potency against laboratory strains of HIV-1, with EC50 values ranging from 1 to 5 nM. nih.gov When compared directly with other protease inhibitors against the HIV-1 LAI strain, darunavir's potency (EC50 of 3 nM) was superior to that of amprenavir, indinavir, lopinavir, nelfinavir (B1663628), ritonavir, and saquinavir, which had EC50 values between 17 and 47 nM. nih.gov

Table 1: EC50 Values of Darunavir Against Wild-Type HIV-1

HIV-1 Strain/Isolates Cell Type Median EC50 (nM)
Broad Panel of Primary Isolates (Group M and O) PBMCs 0.52
Wild-Type HIV-1 - 1 - 5
HIV-1 LAI - 3

This table is interactive. Click on headers to sort.

Darunavir has demonstrated potent in vitro activity against wild-type (non-mutated) HIV-1. nih.gov Its efficacy has been confirmed against various laboratory strains, including HIV-1 LAI and the macrophage-tropic strain HIV-1 Ba-L, with an EC50 of 3 nM for both. nih.gov The compound is effective in different cell types relevant to HIV-1 infection, including mononuclear cells and monocyte/macrophage cell lines. nih.gov This broad activity against wild-type viruses forms the basis of its utility in antiretroviral therapy for treatment-naïve individuals. nih.govajmc.comllu.edu

Evaluation against Drug-Resistant HIV-1 Variants

A key challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. Therefore, a crucial aspect of preclinical evaluation is determining an agent's effectiveness against viruses that no longer respond to existing therapies.

Darunavir was specifically designed to be effective against HIV-1 variants harboring multiple resistance mutations to other protease inhibitors. nih.govnih.gov It has shown strong potency against a vast range of over 4,000 PI-resistant clinical isolates. nih.gov In one study analyzing 1,501 clinical isolates with at least a four-fold reduced susceptibility to one or more PIs, darunavir inhibited 75% of these viruses with an EC50 of less than 10 nM. nih.gov

Its activity was also assessed against recombinant clinical isolates with extensive PI resistance and phenotypic resistance to an average of five other PIs; darunavir maintained an EC50 of less than 10 nM for nearly all of these highly resistant isolates. nih.gov Pooled data from the POWER 1 and 2 clinical trials showed that darunavir provided significant efficacy benefits over control protease inhibitors, even in patient populations where 72% of individuals had baseline resistance to the investigator-selected control PI. nih.gov However, some studies note that the presence of certain pre-existing mutations at baseline can be associated with a diminished virologic response to darunavir. nih.govaidsmap.com

Table 2: Comparative Antiviral Activity of Darunavir Against PI-Resistant HIV-1 Isolates

Virus Isolate Resistance Profile Darunavir IC50 (µM) Other PIs IC50 (µM)
2 Resistant to Saquinavir, Indinavir, Nelfinavir, Ritonavir 0.004 >1
3 Resistant to Saquinavir, Indinavir, Nelfinavir, Ritonavir 0.02 >1
4 Resistant to Saquinavir, Amprenavir, Indinavir, Nelfinavir, Ritonavir 0.029 >1

Source: Adapted from research data on HIV-1 clinical isolates in PHA-PBMC infected cells. rsc.org This table is interactive. Click on headers to sort.

In vitro selection studies are performed to understand the genetic barrier to resistance, which is the difficulty with which the virus can develop mutations that confer resistance to a drug. Attempts to select for high-level darunavir resistance by propagating a wild-type laboratory HIV-1 strain (HIV-1NL4-3) in the presence of increasing drug concentrations were unsuccessful, even after 90 passages. nih.gov This demonstrates a high genetic barrier to resistance development from a wild-type virus. nih.govnih.gov

In contrast, when a mixture of eight highly multi-PI-resistant clinical HIV-1 variants was used, a viral population with high-level resistance to darunavir (an approximately 333-fold increase in EC50) was selected after 51 passages. nih.govnih.gov This suggests that while darunavir has a high genetic barrier, resistance can develop, particularly in viruses that already harbor a variety of PI resistance-associated mutations. aidsmap.comnih.govnih.gov Further research has identified two primary pathways for the evolution of resistance, anchored by the protease mutations I50V or I84V. elifesciences.org

Broad-Spectrum Antiviral Activity against HIV-1 Subtypes

HIV-1 is genetically diverse and is classified into different groups and subtypes. An effective antiretroviral agent must demonstrate broad activity against this genetic variability. In vitro studies have confirmed that darunavir is effective against a wide range of HIV-1 subtypes. nih.govnih.gov

An analysis using a broad panel of primary isolates, as well as recombinant clinical isolates from the ARTEMIS trial, demonstrated that the in vitro susceptibility to darunavir was comparable across different HIV-1 subtypes. nih.gov This confirms the broad anti-HIV-1 activity of darunavir, which is crucial for its global use in treating diverse patient populations. nih.govajmc.com

Table 3: Darunavir EC50 Values Across Different HIV-1 Subtypes

HIV-1 Subtype Median EC50 (nM) Interquartile Range (nM)
Subtype B 1.79 1.3 - 2.6
Subtype C 1.12 0.8 - 1.4

Source: Data from recombinant clinical isolates in the ARTEMIS trial. nih.gov This table is interactive. Click on headers to sort.

Inhibition of Viral Replication Kinetics in Cellular Models

No publicly available studies were identified that specifically investigate the inhibition of viral replication kinetics of Darunavir dicarbamate in cellular models. Research in this area has been conducted on Darunavir, the active form of the drug. For instance, studies have monitored the replication of HIV-1 in the presence of Darunavir by measuring p24 Gag protein in culture supernatants. wikipedia.org

Mechanism-of-Action Evaluations at the Cellular Level

There is no specific information available from the search results detailing the mechanism-of-action evaluations for this compound at the cellular level. The mechanism of action is well-established for the parent compound, Darunavir, which is a potent inhibitor of the HIV-1 protease. nih.govpediatriconcall.com It prevents viral replication by binding to the protease's active site, inhibiting the cleavage of viral Gag-Pol polyproteins, which is a crucial step in the maturation of infectious virus particles. pediatriconcall.comhmdb.caaidsmap.com Darunavir was designed to form strong interactions with the protease enzyme, making it effective against even multi-drug-resistant strains of HIV-1. wikipedia.orgnih.gov

Prodrug Strategies for Darunavir Dicarbamate

Design and Synthesis of Long-Acting Darunavir (B192927) Dicarbamate Prodrugs

The primary strategy for extending the therapeutic window of darunavir involves its chemical modification into more hydrophobic prodrugs, which facilitates better drug permeation into cells. nih.gov This approach led to the development of two classes of long-acting darunavir prodrugs, designated M1DRV and M2DRV. nih.govnih.gov The synthesis of these ester prodrugs was achieved by derivatizing either the amine group (in the case of M1DRV) or the hydroxyl group (for M2DRV) of the parent drug. nih.gov This was accomplished using fatty acids with variable carbon chain lengths to produce the desired lipophilic compounds. nih.govunmc.edu

Lipophilic and Hydrophobic Prodrug Design

The core principle behind the design of M1DRV and M2DRV is to increase the lipophilicity and hydrophobicity of darunavir. nih.govnih.gov This modification significantly enhances the drug's ability to cross physiological barriers and be retained within cells. nih.govunmc.edu The conjugation with lipid moieties resulted in a more than 700-fold decrease in the aqueous solubility of the prodrugs compared to the parent darunavir, confirming a significant increase in hydrophobicity. nih.gov This chemical alteration is fundamental to achieving a long-acting profile, as the more lipophilic compound is released more slowly and can be stored within cellular compartments. nih.gov

Nanoformulation Development for Sustained Release

Following synthesis, the hydrophobic prodrugs M1DRV and M2DRV were stabilized into aqueous suspensions through a process of nanoformulation. nih.gov These formulations, designated NM1DRV and NM2DRV, were produced using high-pressure homogenization. nih.gov This technique reduces the particle size of the prodrugs to the nanometer scale, creating a stable suspension suitable for administration. nih.gov The nanoparticles were stabilized using Poloxamer 407 (P407), an amphiphilic polymer that enhances the stability of the nanoparticles in the aqueous medium and improves their permeability across cell membranes. nih.govunmc.edu

Characterization of Nanoparticle Formulations

The resulting nanoparticle formulations underwent rigorous characterization to determine their physical properties. nih.gov Dynamic light scattering was used to measure particle size, polydispersity index (PDI), and zeta potential. nih.gov The nanoformulations exhibited uniform particle sizes and narrow polydispersity indices, indicating a homogenous particle population. nih.gov These properties were stable for 13 weeks at various temperatures (4°, 25°, and 37°C). nih.gov

Preclinical Evaluation of Prodrugs

The efficacy of the nanoformulated darunavir prodrugs was assessed in preclinical cellular models to determine their ability to enhance intracellular drug levels and provide sustained antiviral activity. nih.gov

Enhanced Intracellular Prodrug Levels and Drug Retention

Studies in human monocyte-derived macrophages (MDM) and CD4+ T cells demonstrated that the nanoformulations NM1DRV and NM2DRV were readily taken up by these HIV-1 target cells. nih.gov Intracellular concentrations of the prodrugs peaked at 24 hours post-exposure. nih.gov In stark contrast, the native darunavir formulation (NDRV) did not produce any detectable intracellular drug concentrations at any time point. nih.gov Furthermore, after an initial loading period, M1DRV and M2DRV were retained within macrophages for 14 and 31 days, respectively, highlighting their potential for extended drug release. nih.gov

Sustained Antiviral Activity in Cellular Models

The enhanced uptake and retention of the prodrugs translated into long-lasting antiretroviral efficacy. nih.gov In cellular models using human monocyte-derived macrophages, the NM1DRV and NM2DRV formulations demonstrated sustained antiretroviral activity for up to 15 and 30 days, respectively, from a single exposure. nih.govnih.gov In cells treated with NM2DRV, no viral activity was detected for the entire 30-day observation period. nih.gov In comparison, viral breakthrough occurred at day 5 for the native drug and at day 20 for NM1DRV, demonstrating the superior and sustained viral inhibition of the NM2DRV nanoformulation. nih.gov

Enzymatic Metabolism Pathways of Darunavir Dicarbamate

Role of Cytochrome P450 Enzymes in Biotransformation

The metabolism of darunavir (B192927) is predominantly hepatic and heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov This enzyme system is responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical agents. For darunavir, these oxidative processes are the principal route of biotransformation in the body, converting the parent drug into more water-soluble metabolites that can be more readily excreted. drugbank.comnih.govelsevierpure.com

Specificity for CYP3A4-Mediated Metabolism

Within the cytochrome P450 superfamily, the CYP3A4 isoenzyme is almost exclusively responsible for the metabolism of darunavir. nih.govelsevierpure.comnih.gov Studies have demonstrated that darunavir is a substrate for CYP3A4, which mediates several oxidative reactions on the drug molecule. drugbank.comnih.gov The high specificity for this particular enzyme means that the metabolic rate of darunavir is highly susceptible to interactions with other drugs that are also substrates, inhibitors, or inducers of CYP3A4. For instance, potent CYP3A4 inhibitors can significantly slow down darunavir metabolism, a principle that is clinically utilized to enhance its plasma concentrations. nih.govnih.govyoutube.com

Identification of Enzymatic Degradation Products

When not co-administered with a metabolic inhibitor, darunavir is extensively metabolized into several degradation products. drugbank.comnih.gov The primary enzymatic pathways identified are oxidative and involve several key reactions. nih.gov

Major metabolic pathways include:

Carbamate (B1207046) hydrolysis: Cleavage of the carbamate ester linkage.

Isobutyl aliphatic hydroxylation: Addition of a hydroxyl group to the isobutyl side chain.

Aniline (B41778) aromatic hydroxylation: Addition of a hydroxyl group to the aniline ring.

Lesser, yet still significant, pathways include benzylic aromatic hydroxylation and glucuronidation, a phase II metabolic reaction where glucuronic acid is attached to the drug molecule to increase its water solubility for excretion. nih.gov A proposed metabolic scheme based on these findings illustrates the transformation of the parent darunavir molecule into various metabolites. researchgate.net

Contribution of Metabolic Pathways to Drug Disposition

Metabolic pathways are the primary determinant of darunavir's disposition and clearance from the body. Human absorption, metabolism, and excretion (AME) studies using radiolabeled darunavir have provided detailed insights into its fate in vivo. nih.gov

In subjects where metabolism is not inhibited, darunavir is extensively broken down, with only a small fraction of the administered dose being excreted as the unchanged parent drug. drugbank.comnih.gov This highlights the efficiency and importance of the metabolic processes in the drug's elimination.

The primary route of excretion for both the parent drug and its metabolites is through the feces. nih.govelsevierpure.com This indicates that after hepatic metabolism, the metabolites are primarily eliminated via the biliary route into the intestines. A smaller portion of the drug and its metabolites is excreted in the urine, signifying that renal clearance is a minor pathway for darunavir disposition. drugbank.comnih.gov

The following table summarizes findings from a pivotal AME study, quantifying the contribution of metabolism to the disposition of darunavir when administered without a metabolic inhibitor.

ParameterUrineFecesTotal Recovery
Recovery of Radioactivity (% of Dose) 12.2%81.7%93.9%
Unchanged Darunavir (% of Dose) 1.2%-8.0%

Data sourced from a study in healthy subjects receiving a single 400 mg dose of [14C]darunavir. nih.gov

This data clearly demonstrates that metabolism is the major elimination pathway for darunavir, as approximately 92% of the administered dose is cleared as metabolites. The low percentage of unchanged darunavir excreted underscores the extensive biotransformation the compound undergoes. nih.gov

Q & A

Q. What factors influence pharmacokinetic variability of darunavir in clinical populations, and how should these be addressed in study design?

Methodological Answer: Pharmacokinetic (PK) variability in darunavir is influenced by factors such as pregnancy status, protein binding dynamics, and co-administration with ritonavir. A population PK approach using nonlinear mixed-effects modeling can account for covariates like pregnancy trimester, albumin levels, and ritonavir dose adjustments. For example, a semi-mechanistic model integrating total and unbound darunavir concentrations in pregnant vs. postpartum women revealed reduced protein binding during the third trimester, necessitating dose adjustments to maintain therapeutic exposure . Studies should include intensive PK sampling and stratified enrollment (e.g., by comorbidities or pregnancy status) to control variability.

Q. How do resistance mutations to darunavir emerge in clinical trials, and what genotypic/phenotypic assays are most reliable for monitoring?

Methodological Answer: Emergent darunavir resistance is rare but associated with mutations like V32I, L33F, I47V, and I54L/M, particularly in highly treatment-experienced patients. Clinical trials (e.g., TITAN, ODIN, POWER) recommend baseline and endpoint genotypic testing using population sequencing to detect minority variants. Phenotypic assays measuring fold-change in IC50 should be paired with clinical virological response data. For example, in the ODIN trial, only 2/102 patients developed new mutations, underscoring the importance of excluding baseline darunavir-resistant strains in study protocols .

Q. What methodologies are recommended for evaluating darunavir's efficacy in special populations (e.g., pregnant women, elderly patients)?

Methodological Answer: Model-based simulations using prior PK data (e.g., AUC0-τ and Ctrough) are critical. For pregnant women, integrate placental transfer studies and protein-binding adjustments into PK/PD models. In elderly populations, covariate analysis of renal/hepatic function and drug-drug interactions (e.g., with statins) should guide dose optimization. The ANRS 165 Darulight trial demonstrated similar darunavir exposure between 800/100 mg and 400/100 mg doses, but ritonavir AUC increased at lower doses, requiring careful monitoring .

Advanced Research Questions

Q. How can structural biology techniques elucidate darunavir's interaction with HIV protease mutants, and what computational tools are optimal?

Methodological Answer: X-ray crystallography and molecular dynamics simulations reveal darunavir's bis-tetrahydrofuranylurethane group, which enhances binding to protease mutants (e.g., D30N, L90M). Studies using Schrödinger’s Glide or AutoDock Vina can predict binding affinities. For example, Ghosh et al. (2011) designed analogs with improved potency by targeting conserved residues (e.g., Asp25) and optimizing hydrogen-bond networks. Cryo-EM is emerging for studying protease-inhibitor complexes in lipid membranes .

Q. What statistical approaches resolve contradictions in darunavir's dose-response relationships across clinical trials?

Methodological Answer: Meta-analyses using random-effects models can reconcile discrepancies. For instance, the POWER 1/2 trials showed no correlation between darunavir exposure and virological response in susceptible strains, while the ARTEMIS trial linked higher Ctrough to efficacy in treatment-naïve patients. Bayesian hierarchical models adjusting for baseline HIV RNA, CD4+ counts, and prior PI exposure are recommended. Sensitivity analyses should explore confounding variables like ritonavir’s CYP3A4 inhibition .

Q. How do darunavir's long-term cardiovascular (CVD) safety profiles compare between once-daily and twice-daily regimens?

Methodological Answer: Pooled analyses of Janssen-sponsored trials (N=5,713) found a CVD event rate of 0.71 vs. 9.21 per 1,000 person-years for once-daily (800/100 mg) vs. twice-daily (600/100 mg) regimens. Confounding factors include advanced disease status and higher ritonavir exposure in the twice-daily group. Propensity score matching or inverse probability weighting in real-world cohorts (e.g., US claims databases) can adjust for baseline comorbidities (e.g., hypertension, diabetes) .

Q. What in vitro and ex vivo models best predict darunavir's efficacy against emerging resistant quasispecies?

Methodological Answer: Use site-directed mutagenesis to introduce resistance-associated mutations (e.g., I50V) into recombinant HIV-1 clones. Phenotypic resistance testing in PBMC cultures or humanized mouse models can quantify replicative capacity. The DUET trials’ pooled data showed that darunavir retained efficacy against viruses with ≤3 DRMs, supporting the use of genotypic susceptibility scores (GSS) in clinical trial stratification .

Q. How can PK/PD modeling integrate darunavir's unbound fraction to refine therapeutic targets in diverse tissues?

Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating unbound drug concentrations in sanctuary sites (e.g., CNS, genital tract). For example, nonlinear protein-binding models from pregnant women showed unbound darunavir AUC increased by 40% during the third trimester, suggesting revised targets for prevention of vertical transmission .

Contradictions and Gaps in Evidence

  • Dosing and Efficacy in Susceptible Strains : While POWER trials found no PK-exposure correlation, ARTEMIS data suggest Ctrough thresholds (≥550 ng/mL) improve outcomes. Resolution requires dose-ranging studies with adaptive designs .
  • CVD Risk Mechanisms : Higher event rates with twice-daily regimens may reflect ritonavir’s metabolic effects rather than darunavir itself. Proteomics studies comparing darunavir/cobicistat vs. darunavir/ritonavir are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.